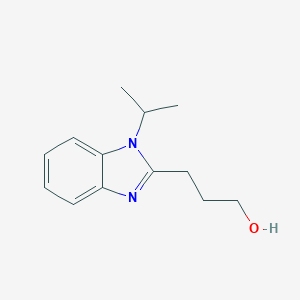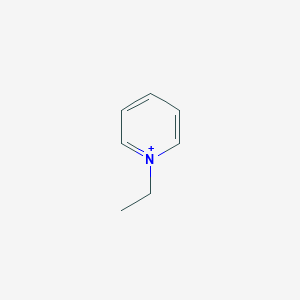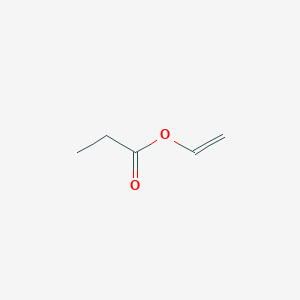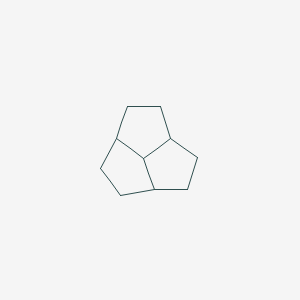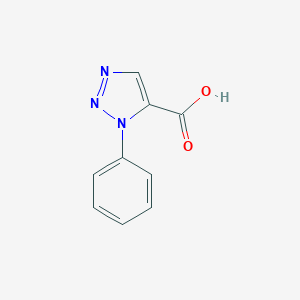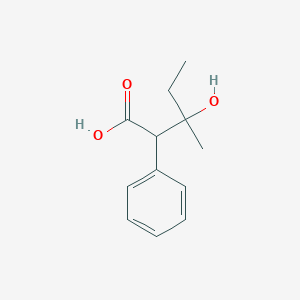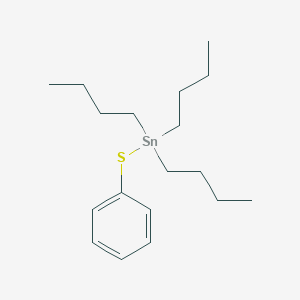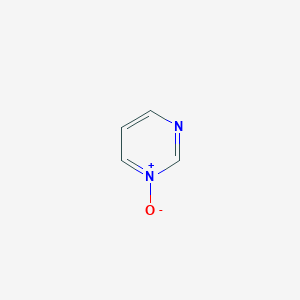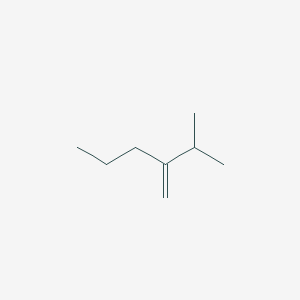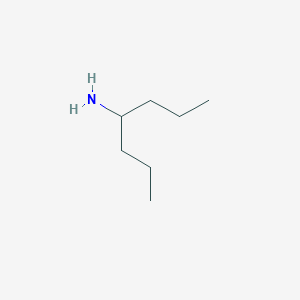
Hex-2-en-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hex-2-en-3-ol is an organic compound with the molecular formula C6H12O. It is a type of unsaturated alcohol, characterized by the presence of both a double bond and a hydroxyl group within its structure. This compound is known for its pleasant aroma and is often found in various natural sources, including essential oils and plant extracts .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hex-2-en-3-ol can be synthesized through several methods, including:
Acetylene Route: In this method, acetylene reacts with metal sodium in liquid ammonia to form sodium acetylide. This intermediate then reacts with bromoethane to form 1-butyne. Further reaction with sodium in liquid ammonia produces butynyl sodium, which reacts with ethylene oxide and is subsequently hydrolyzed to yield 3-hexyne-1-ol.
Vinylacetylene Route: Vinylacetylene reacts with metal sodium in liquid ammonia to form sodium vinylacetylene.
Propargyl Alcohol Route: Propargyl alcohol is converted to propyne chloride, which reacts with methyl Grignard reagent to obtain butynyl magnesium chloride.
Industrial Production Methods: Commercial production of this compound primarily involves chemical synthesis due to the limited availability of natural sources. The acetylene route is one of the most commonly used industrial methods .
Chemical Reactions Analysis
Hex-2-en-3-ol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding aldehydes or ketones.
Substitution: this compound can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Hydrogen halides in the presence of a catalyst.
Major Products Formed:
Oxidation: Aldehydes or ketones.
Reduction: Saturated alcohols.
Substitution: Halogenated compounds.
Scientific Research Applications
Hex-2-en-3-ol has various applications in scientific research, including:
Mechanism of Action
The mechanism of action of Hex-2-en-3-ol involves its interaction with various molecular targets and pathways. For example, in biological systems, it can act as a signaling molecule, influencing plant-insect interactions by binding to specific receptors on insect olfactory neurons . In chemical reactions, its reactivity is influenced by the presence of the double bond and hydroxyl group, which can participate in various electrophilic and nucleophilic reactions .
Comparison with Similar Compounds
Hex-2-en-3-ol can be compared with other similar compounds, such as:
Hex-1-en-3-ol: Similar structure but with the double bond at a different position, leading to different reactivity and properties.
Hex-3-en-1-ol: Another isomer with the hydroxyl group at a different position, affecting its chemical behavior and applications.
Hex-2-en-1-ol: Similar compound with the hydroxyl group at the terminal position, resulting in different physical and chemical properties.
Uniqueness: this compound is unique due to its specific structural arrangement, which imparts distinct reactivity and properties compared to its isomers. This uniqueness makes it valuable in various applications, particularly in the fragrance and flavor industry .
Properties
CAS No. |
16239-11-5 |
|---|---|
Molecular Formula |
C6H12O |
Molecular Weight |
100.16 g/mol |
IUPAC Name |
hex-2-en-3-ol |
InChI |
InChI=1S/C6H12O/c1-3-5-6(7)4-2/h4,7H,3,5H2,1-2H3 |
InChI Key |
SPWMFXSIAMGJPC-UHFFFAOYSA-N |
Isomeric SMILES |
CCC/C(=C/C)/O |
SMILES |
CCCC(=CC)O |
Canonical SMILES |
CCCC(=CC)O |
| 16239-11-5 | |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


